

Aumitin mitochondrial complex I inhibition

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Compound Focus: Aumitin

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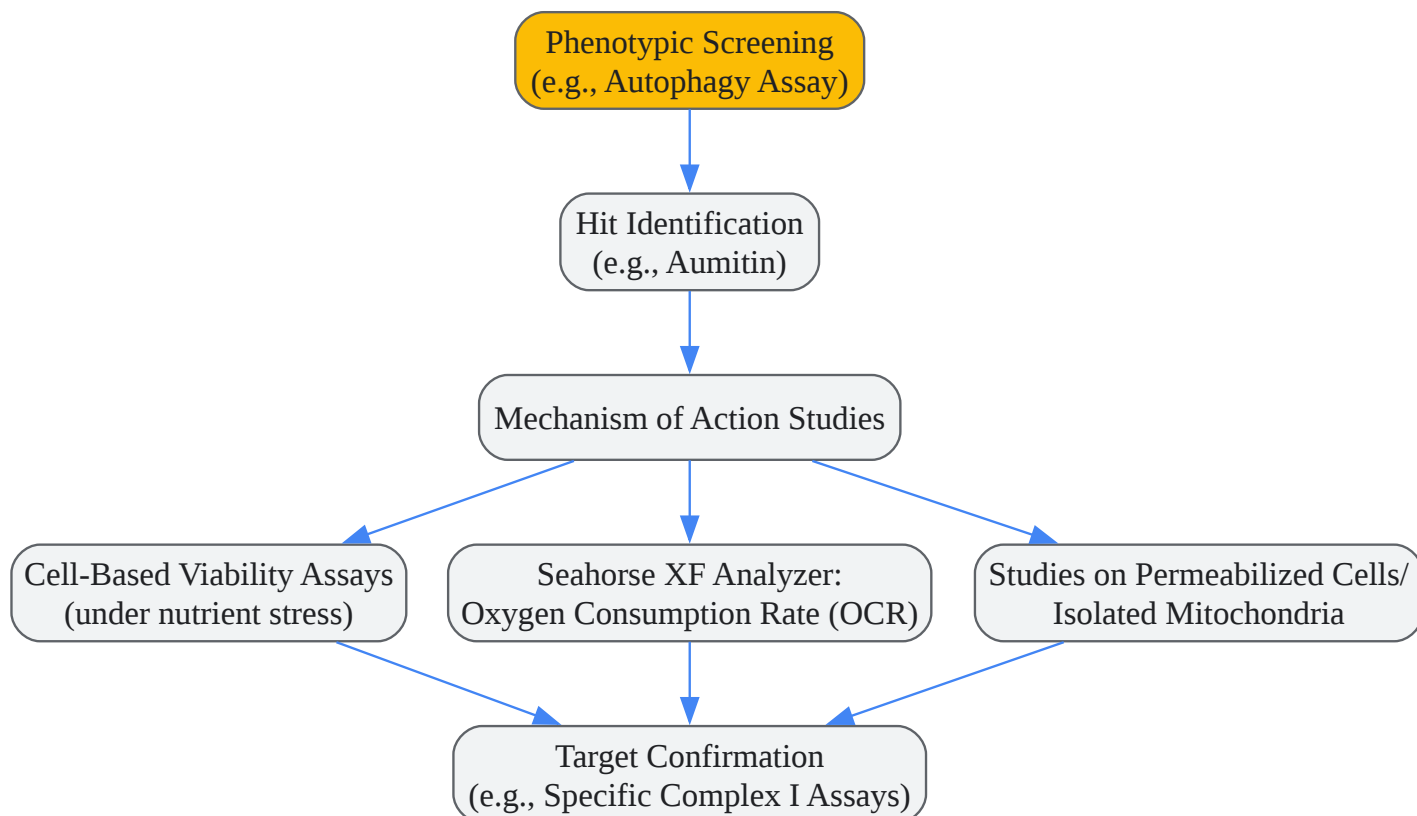
Experimental Evidence and Mechanism

The discovery of **aumitin** came from a phenotypic screen for autophagy inhibitors. Subsequent target identification revealed that its autophagy-inhibiting effect is due to the inhibition of mitochondrial complex I [1].

Research indicates that the connection between mitochondrial complex I inhibition and the blockade of autophagy is a general phenomenon, as several inhibitors targeting different mitochondrial complexes can produce this effect [1]. This highlights the central role of mitochondrial respiration in regulating the autophagy pathway.

Key Experimental Protocols for Complex I Inhibition

While the specific laboratory protocols for **aumitin** are not detailed in the available literature, research on mitochondrial complex I inhibitors commonly employs several standard assays. The workflow below illustrates a typical process for identifying and characterizing a compound like **aumitin**.



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The following table describes the core methodologies used in the studies that uncovered the effects of compounds like **aumitin** and spautin-1 [1] [2].

Method	Key Procedure Details	Application & Insight
Phenotypic Screening	Screen for compounds inhibiting autophagy (e.g., GFP-LC3 puncta formation, protein degradation assays) [1].	Identified aumitin as a novel autophagy inhibitor from a compound library [1].
Cell Viability Assays (Cytotoxicity)	Treat cancer cells with compound under different conditions (glucose-rich vs. glucose-starved); measure viability via dyes (Presto Blue) [2] [3].	Spautin-1 showed preferential cytotoxicity under glucose starvation, a trait shared with other complex I inhibitors [2].

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Metabolic Profiling (L-Lactate Release)	Measure extracellular L-lactate concentration using enzymatic assays (e.g., CMA analyzer) in 96-well format [3].	Used as a high-throughput primary screen; increased lactate indicates glycolytic shift upon OXPHOS inhibition [3].

| **Seahorse XF Analyzer (OCR Measurement)** | Measure Oxygen Consumption Rate (OCR) in intact or digitonin-permeabilized cells. Key steps: • **Intact Cells:** Basal OCR, ATP-linked OCR, proton leak, maximal respiration, non-mitochondrial respiration. • **Permeabilized Cells:** Provide specific substrates: Glutamate/Malate (Complex I) or Succinate + Rotenone (Complex II) [2] [3] [4]. | Confirmed OCR inhibition specifically with Complex I substrates, pinpointing **aumitin**/spautin-1 target [2] [4]. || **Enzymatic Activity on Isolated Complexes** | Use isolated mitochondria or sub-mitochondrial particles. **NADH oxidation assay:** Monitor NADH decay at 340nm with decylubiquinone as electron acceptor, sensitivity to rotenone [4]. | Directly confirmed inhibition of Complex I's enzymatic core, independent of membrane potential [4]. |

Therapeutic Context for Complex I Inhibition

Targeting mitochondrial complex I is an active area of therapeutic research beyond **aumitin**. The following diagram illustrates the cascade of effects triggered by complex I inhibition in a cancer cell, leading to potential therapeutic outcomes.

Other complex I inhibitors show how modulating this target can have diverse therapeutic applications:

- **Cancer Therapy:** IACS-010759 and the novel uncoupler/inhibitor **MS-L6** suppress tumor growth in preclinical models [4]. Inhibitors can exploit metabolic vulnerabilities and induce concomitant acidification of the intra- and extracellular environment, which suppresses tumor growth [5].
- **Neurodegenerative Disease:** In Alzheimer's disease models, the novel compound **C458** demonstrates that mild inhibition of complex I can activate neuroprotective signaling, improve cellular energetics, and reduce pathology [6].

Key Takeaways for Researchers

- **Aumitin's Value:** Serves as a critical chemical tool for validating mitochondrial respiration as an essential process for autophagy regulation [1].
- **Mechanistic Insight: Aumitin** and spautin-1 show that complex I inhibition can disrupt integrated stress responses, including the Unfolded Protein Response (UPR), especially under metabolic stress like glucose starvation [2].
- **Therapeutic Caution:** The reliance of cancer cells on OXPHOS for survival is highly context-dependent and varies between cell lines, which is a critical consideration for therapeutic development [7].

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